1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid
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Overview
Description
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid typically involves the reaction of azetidine derivatives with pyrazole compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts. The reaction is usually carried out at temperatures ranging from room temperature to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(azetidin-3-yl)-1H-pyrazol-3-amine, trifluoroacetic acid
- 1-(azetidin-3-yl)-3-fluoroazetidine, trifluoroacetic acid
- 1-(azetidin-3-yl)azetidine, trifluoroacetic acid
Comparison: Compared to similar compounds, 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is unique due to the presence of the bromine atom in the pyrazole ring
Properties
Molecular Formula |
C8H9BrF3N3O2 |
---|---|
Molecular Weight |
316.08 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-bromopyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BrN3.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2;(H,6,7) |
InChI Key |
VHQMOJMKRFVWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=CC(=N2)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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